GNE-0946

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

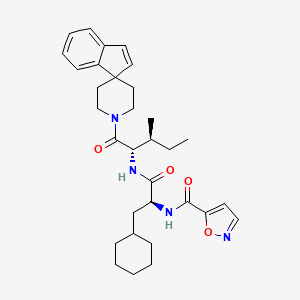

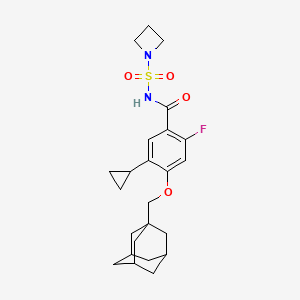

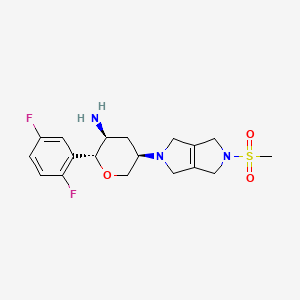

GNE-0946 is a potent and selective agonist of RORγ (RORc). It has an EC50 value of 4 nM for HEK-293 cells . It is used for research purposes only .

Molecular Structure Analysis

The molecular formula of GNE-0946 is C22H12ClF3N2O4 . The exact mass is 460.04 and the molecular weight is 460.79 .Chemical Reactions Analysis

The chemical name of GNE-0946 is Benzoic acid, 4-[3-[2-chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxy . Unfortunately, specific information about the chemical reactions involving GNE-0946 is not available in the sources I found.Physical And Chemical Properties Analysis

GNE-0946 is a solid substance with a light yellow to green yellow color . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions vary depending on the form and temperature: Powder can be stored for 3 years at -20°C or 2 years at 4°C, while in solvent, it can be stored for 6 months at -80°C or 1 month at -20°C .Relevant Papers The paper “Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists” by Fauber BP, et al. is relevant to GNE-0946 .

Scientific Research Applications

GNE mutations are associated with GNE myopathy, an adult-onset progressive myopathy. This disease is characterized by mutations in the GNE gene, leading to reduced enzyme activities and possibly aberrant muscle sialylation. The worldwide prevalence of GNE myopathy is estimated to be around 4–21 per million (Celeste et al., 2014).

The localization of GNE in mammalian cells includes the Golgi complex and the nucleus. This distribution is consistent with GNE's role in sialic acid biosynthesis, as sialylation of glycoconjugates occurs in the Golgi complex. The presence of GNE in the nucleus suggests a potential regulatory role, possibly as a nucleocytoplasmic shuttling protein (Krause et al., 2005).

GNE myopathy is an ultra-rare autosomal recessive disease that leads to significant muscle weakness. Research and animal modeling have enhanced understanding of GNE myopathy mechanisms and suggested therapeutic interventions, such as supplementing sialic acid depleted in muscle cells. Translational research in this field has contributed significantly to treatment strategies (Pogoryelova et al., 2018).

GNE is involved in early skeletal and cardiac muscle development. Studies on embryonic stem cells from GNE knockout mice revealed that GNE plays a crucial role in muscle survival and organization, impacting the development of neuronal cells, cardiac cells, and skeletal muscle (Krentsis et al., 2011).

The role of GNE in muscle regeneration was studied by examining its expression in damaged or regenerating myofibers. Increased GNE expression was observed in both severely damaged and regenerating myofibers, suggesting a role in muscle regeneration processes (Nakamura et al., 2010).

GNE genotype explains about 20% of the phenotypic variability in GNE myopathy. This variability is significant across all cohorts, with specific GNE mutations influencing disease severity and onset age (Pogoryelova et al., 2019).

Mechanism of Action

properties

IUPAC Name |

4-[3-[2-chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-14-5-3-4-13(22(24,25)26)17(14)19(30)20-27-18(15-6-1-2-9-28(15)20)11-7-8-12(21(31)32)16(29)10-11/h1-10,29H,(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAUZNSONHHQQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC(=C(C=C4)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)